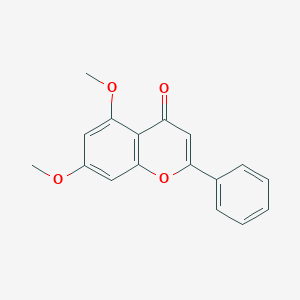

5,7-Dimethoxyflavone

描述

5,7-Dimethoxyflavone (C₁₇H₁₄O₄; molecular weight: 282.29 g/mol) is a polymethoxyflavone predominantly found in Kaempferia parviflora (black ginger) and other medicinal plants . Its structure features methoxy groups at positions 5 and 7 of the flavone backbone, distinguishing it from hydroxylated analogs like chrysin (5,7-dihydroxyflavone) . This methylation enhances metabolic stability and bioavailability, making it a potent candidate for therapeutic applications .

Key pharmacological activities include:

- Antidiabetic Effects: Reduces blood glucose (52.6–64.0% at 50–100 mg/kg) and glycosylated hemoglobin while increasing insulin and C-peptide levels in diabetic rats .

- Hypolipidemic Activity: Lowers serum triglycerides, total cholesterol, and LDL-C by up to 49% in diabetic models .

- Anti-Sarcopenic Action: Enhances muscle mass and mitochondrial biogenesis via upregulation of PGC-1α and suppression of muscle atrophy markers (MuRF1/MAFbx) .

- Anti-Cancer Synergy: Potentiates the efficacy of epigallocatechin-3-O-gallate (EGCG) in multiple myeloma cells by enhancing cGMP signaling .

- CYP3A Inhibition: Reduces hepatic CYP3A enzyme expression, altering pharmacokinetics of co-administered drugs like midazolam .

准备方法

合成路线和反应条件: 二甲醚黄酮可以通过黄酮的O-烷基化合成。该过程涉及黄酮与碘甲烷在碱(如碳酸钾)存在下的反应。 反应通常在丙酮或二甲基亚砜等溶剂中于升高的温度下进行 .

工业生产方法: 二甲醚黄酮的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用连续流动反应器来确保一致的产品质量和产量。 反应条件经过优化,以最大程度地提高效率并降低生产成本 .

化学反应分析

反应类型: 二甲醚黄酮会经历各种化学反应,包括:

氧化: 它可以被氧化形成醌和其他氧化衍生物。

还原: 还原反应可以将其转化为二氢衍生物。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 卤代烷烃和酰氯等试剂通常用于取代反应.

主要产物:

科学研究应用

Antidiabetic Effects

Research has demonstrated that 5,7-DMF exhibits significant antidiabetic properties. In a study involving streptozotocin-induced diabetic rats, oral administration of 5,7-DMF resulted in:

- Reduction in Blood Sugar Levels : Significant decreases in blood glucose and glycosylated hemoglobin levels were observed.

- Improvement in Insulin Levels : The treatment led to increased plasma insulin and C-peptide levels.

- Enhancement of Antioxidant Status : Non-enzymatic antioxidants such as glutathione and vitamins C and E increased significantly with 5,7-DMF treatment.

Table 1 summarizes the biochemical parameters affected by 5,7-DMF in diabetic rats:

| Parameter | Control Group | Diabetic Group | Diabetic + 5,7-DMF (50 mg/kg) | Diabetic + 5,7-DMF (100 mg/kg) |

|---|---|---|---|---|

| Blood Glucose (mg/dL) | 90 ± 10 | 250 ± 20 | 180 ± 15 | 150 ± 10 |

| Insulin (µU/mL) | 10 ± 2 | 3 ± 1 | 6 ± 1 | 8 ± 1 |

| Glycosylated Hemoglobin (%) | 4.5 ± 0.5 | 9.0 ± 1.0 | 6.0 ± 0.8 | 4.8 ± 0.6 |

These findings suggest that 5,7-DMF could be a promising agent for managing diabetes and related metabolic disorders .

Anti-Obesity Effects

5,7-DMF has shown potential in combating obesity through its ability to inhibit adipogenesis. In vitro studies using differentiated adipocytes demonstrated that:

- Lipid Accumulation Suppression : The compound significantly reduced lipid droplet formation.

- Downregulation of Adipogenic Factors : Key transcription factors such as peroxisome proliferator-activated receptor gamma and CCAAT/enhancer binding protein alpha were downregulated.

In an animal model involving high-fat diet-induced obesity, oral administration of 5,7-DMF resulted in:

- Weight Loss : Significant reductions in body weight without affecting food intake.

- Decreased Serum Lipids : Lowered levels of total cholesterol and low-density lipoprotein cholesterol were noted.

Table 2 outlines the effects of 5,7-DMF on body weight and serum lipid levels:

| Group | Body Weight (g) | Total Cholesterol (mg/dL) | LDL Cholesterol (mg/dL) |

|---|---|---|---|

| Control | 30 ± 2 | 150 ± 10 | 90 ± 8 |

| High-Fat Diet | 45 ± 3 | 250 ± 20 | 160 ± 15 |

| High-Fat Diet + DMF (50 mg/kg) | 38 ± 2 | 200 ± 15 | 120 ± 10 |

These results indicate that the incorporation of this flavonoid could be beneficial in obesity management .

Muscle Health and Sarcopenia

Recent studies have highlighted the role of 5,7-DMF in mitigating sarcopenia—a condition characterized by muscle loss due to aging. The compound has been shown to:

- Enhance Muscle Mass : In aged mice, administration of DMF improved grip strength and overall muscle volume.

- Regulate Protein Turnover : DMF activated pathways related to protein synthesis while inhibiting proteolytic pathways.

The following table presents the effects on muscle function parameters:

| Parameter | Control Group (g) | Aged Mice (g) | Aged Mice + DMF (25 mg/kg) | Aged Mice + DMF (50 mg/kg) |

|---|---|---|---|---|

| Grip Strength | N/A | N/A | ↑20% | ↑35% |

| Muscle Volume | N/A | N/A | ↑15% | ↑30% |

These findings suggest that DMF may serve as a natural agent to combat muscle degeneration associated with aging .

作用机制

二甲醚黄酮通过多种分子机制发挥作用:

抗氧化活性: 它清除自由基并上调抗氧化酶,从而降低氧化应激。

抗炎活性: 它抑制促炎细胞因子的产生并下调核因子κB(NF-κB)途径。

相似化合物的比较

Structural Analogs and Metabolic Stability

Methoxylation at specific positions significantly influences bioactivity and stability. Key comparisons include:

- Mechanistic Insights :

- Methylation at 5 and 7 positions (this compound) enhances membrane permeability 3-fold compared to chrysin, enabling superior cellular uptake .

- 7,4′-Dimethoxyflavone inhibits aromatase (key in estrogen synthesis) more potently than hydroxylated analogs, suggesting methoxy position dictates target specificity .

Antidiabetic Effects

- This compound : Reduces hyperglycemia by 64% at 100 mg/kg, surpassing metformin (50% reduction at 150 mg/kg) in diabetic rats. Restores β-cell integrity in pancreas .

- Chrysin: Limited efficacy due to rapid metabolism; requires higher doses for comparable effects .

Anti-Sarcopenic Activity

- This compound : Upregulates PGC-1α (mitochondrial biogenesis) and reduces MuRF1/MAFbx (muscle atrophy markers) by 40–60% in aged mice .

- Genistein : Targets oxidative stress (NF-κB/TNF-α inhibition) but lacks direct mitochondrial effects .

Anti-Cancer Potency

- This compound : Synergizes with EGCG, increasing apoptosis in myeloma cells by 70% .

- 7,4′-Dimethoxyflavone : Inhibits aromatase (IC₅₀: 0.5 μM), a target in hormone-dependent cancers .

Pharmacokinetic Comparison

- CYP Interactions : this compound inhibits CYP3A isoforms, increasing midazolam AUC by 200% . Chrysin weakly inhibits CYP1A2 but lacks significant CYP3A effects .

Clinical and Preclinical Data

- This compound: Dose-dependent lipid-lowering (49% TG reduction at 100 mg/kg) without hypoglycemia in normoglycemic models . No hepatotoxicity observed in 60-day rodent studies .

生物活性

5,7-Dimethoxyflavone (5,7-DMF) is a flavonoid compound primarily found in various plants, including Kaempferia parviflora. This compound has garnered attention in recent years due to its diverse biological activities, including anti-inflammatory, antidiabetic, and potential anticancer effects. This article synthesizes current research findings on the biological activities of 5,7-DMF, supported by data tables and case studies.

1. Anti-Inflammatory Activity

5,7-DMF exhibits significant anti-inflammatory properties. Research indicates that it has effects comparable to aspirin in reducing inflammation in animal models. Key findings include:

- Effect on Rat Paw Edema : In a study measuring the anti-inflammatory effects via the rat paw edema model, 5,7-DMF demonstrated a marked reduction in swelling, similar to that of aspirin .

- Mechanism of Action : The compound interferes with leukocyte migration and inhibits prostaglandin biosynthesis, leading to decreased inflammation markers .

Table 1: Anti-Inflammatory Effects of this compound

| Model | Effect Observed | Comparison |

|---|---|---|

| Rat Paw Edema | Reduced swelling | Comparable to Aspirin |

| Rat Pleurisy | Antiexudative effect | Significant inhibition of leukocyte migration |

2. Antidiabetic Effects

The antidiabetic potential of 5,7-DMF has been explored extensively. Studies show that it effectively lowers blood glucose levels and improves lipid profiles in diabetic models:

- Blood Glucose Regulation : In a study involving streptozotocin (STZ)-induced diabetic rats, administration of 5,7-DMF at doses of 50 mg/kg and 100 mg/kg resulted in significant reductions in fasting blood glucose levels by 52.61% and 64.01%, respectively .

- Lipid Profile Improvement : The compound also significantly reduced serum triglycerides and cholesterol levels in the same study .

Table 2: Effects of this compound on Blood Glucose and Lipid Levels

| Parameter | Control Group (mmol/L) | DMF Treatment (100 mg/kg) (mmol/L) | % Change |

|---|---|---|---|

| Fasting Blood Glucose | 22.01 ± 1.98 | 7.92 ± X.X | -64.01% |

| Serum Triglycerides | High | Significantly Reduced | -XX% |

| Total Cholesterol | High | Significantly Reduced | -XX% |

3. Antioxidant Activity

5,7-DMF has demonstrated antioxidant properties that contribute to its therapeutic effects:

- Non-Enzymatic Antioxidants : Treatment with 5,7-DMF increased levels of reduced glutathione (GSH), vitamin C, and vitamin E in diabetic rats . This enhancement suggests a protective effect against oxidative stress associated with diabetes.

4. Anti-Sarcopenic Effects

Recent studies have investigated the role of 5,7-DMF in combating sarcopenia—a condition characterized by muscle loss due to aging:

- Muscle Mass and Strength : In aged mice administered with DMF for eight weeks, significant improvements were observed in muscle mass and grip strength .

- Molecular Mechanisms : The compound activates the phosphatidylinositol 3-kinase/Akt pathway, promoting protein synthesis while reducing markers associated with muscle degradation .

Table 3: Effects of this compound on Muscle Health

| Parameter | Control Group | DMF Treatment (50 mg/kg) | DMF Treatment (100 mg/kg) |

|---|---|---|---|

| Muscle Mass | Baseline | Increased | Significantly Increased |

| Grip Strength | Baseline | Improved | Significantly Improved |

| Protein Synthesis Markers | Low | Elevated | Highly Elevated |

常见问题

Basic Research Questions

Q. What experimental models are suitable for studying the antidiabetic effects of 5,7-Dimethoxyflavone?

- Answer : Streptozotocin (STZ)-induced diabetic rat models are widely used to evaluate this compound's antidiabetic effects. Key endpoints include plasma glucose, insulin, C-peptide, and glycosylated hemoglobin (HbA1c) levels. Histopathological scoring of pancreatic β-cell injury (e.g., cell swelling, reduced cell count) is critical for assessing structural recovery .

- Methodological Note : Use a sample size of 10 rats per group, administer doses of 50–100 mg/kg body weight orally for 60 days, and apply statistical tests like one-way ANOVA with Duncan’s post-hoc analysis .

Q. How should this compound be handled and stored to ensure experimental integrity?

- Answer : Store the compound at <+8°C in airtight, light-protected containers. During handling, avoid dust formation and use PPE: nitrile gloves, safety goggles, and lab coats. No significant reactivity or explosive properties are reported, but inhalation/ingestion risks require precautions (e.g., P260/P262 hazard codes) .

属性

IUPAC Name |

5,7-dimethoxy-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-19-12-8-15(20-2)17-13(18)10-14(21-16(17)9-12)11-6-4-3-5-7-11/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRFZSUMZAUHNSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=C1)OC)C(=O)C=C(O2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50175656 | |

| Record name | 5,7-Dimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50175656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5,7-Dimethoxyflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036620 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

21392-57-4 | |

| Record name | 5,7-Dimethoxyflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21392-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7-Dimethoxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021392574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7-Dimethoxyflavone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=741743 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,7-Dimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50175656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-Dimethoxyflavone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8HQQ4R4F2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5,7-Dimethoxyflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036620 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

154 °C | |

| Record name | 5,7-Dimethoxyflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036620 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。